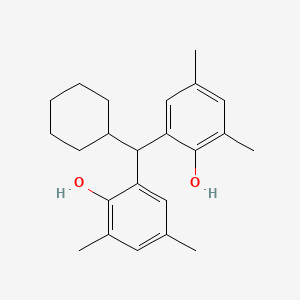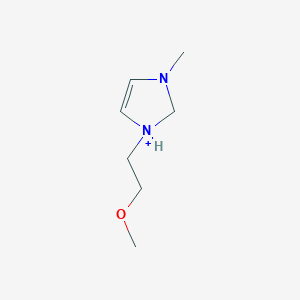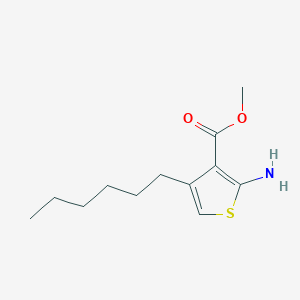
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group, an amino group, and a hexyl chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester typically involves the esterification of 3-Thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino and hexyl groups are introduced through subsequent reactions, such as amination and alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
- 3-Thiophenecarboxylic acid, 2-amino-4-(2-methylphenyl)-, ethyl ester
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Uniqueness
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester is unique due to its hexyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
185215-34-3 |
|---|---|
Formule moléculaire |
C12H19NO2S |
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
methyl 2-amino-4-hexylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-6-7-9-8-16-11(13)10(9)12(14)15-2/h8H,3-7,13H2,1-2H3 |
Clé InChI |
YYWIMGPRJPQJCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CSC(=C1C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



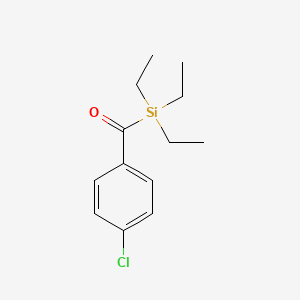

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
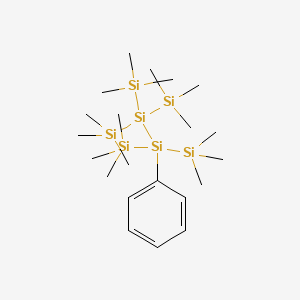
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
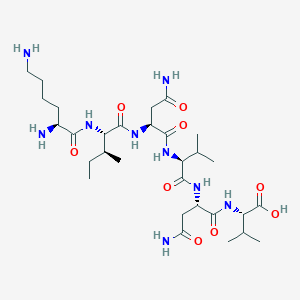
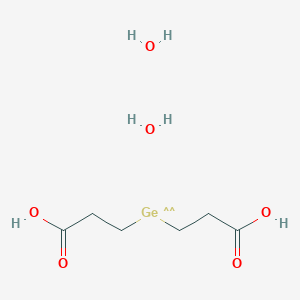

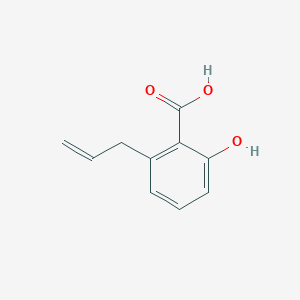
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
